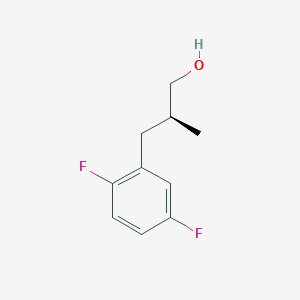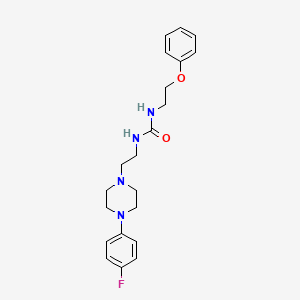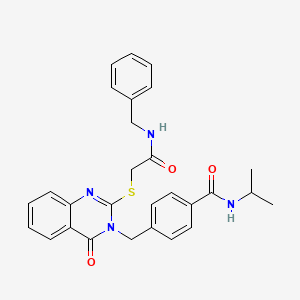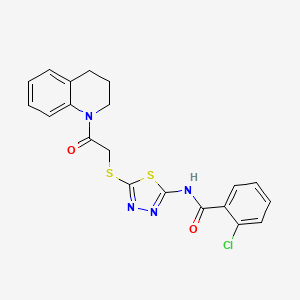
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol, also known as DFMP, is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its various applications.
Wirkmechanismus
The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. This compound is also highly enantioselective, which makes it an ideal chiral building block for the synthesis of pharmaceuticals. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol. One area of interest is the development of new synthetic methods for the production of enantiopure this compound. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent for various diseases. Additionally, the development of new derivatives of this compound with improved biological activity and reduced toxicity is an area of active research.
Conclusion
In conclusion, this compound is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its various applications. The synthesis of this compound can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chemoenzymatic synthesis. This compound has been extensively studied for its potential applications in the pharmaceutical industry, exhibiting various biological activities such as antitumor, anti-inflammatory, and antibacterial properties. This compound has several advantages for use in lab experiments, including its availability, enantioselectivity, and ease of handling. However, this compound has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on this compound should focus on the development of new synthetic methods, investigation of its mechanism of action, and development of new derivatives with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chemoenzymatic synthesis. Asymmetric reduction is the most commonly used method, which involves the reduction of 2,5-difluoroacetophenone using a chiral reducing agent such as L-selectride or Lithium aluminum hydride. Enzymatic resolution involves the use of enzymes such as lipases to selectively hydrolyze one enantiomer of racemic this compound. Chemoenzymatic synthesis is a combination of both chemical and enzymatic methods, which involves the use of chiral catalysts and enzymes to achieve a high yield of enantiopure this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has been extensively studied for its potential applications in the pharmaceutical industry. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This compound has also been used as a chiral building block in the synthesis of various pharmaceuticals, such as antifungal agents, anti-HIV drugs, and anti-cancer agents.
Eigenschaften
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFNNDLHQKREF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2438625.png)

![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)
![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)

![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)

![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)
